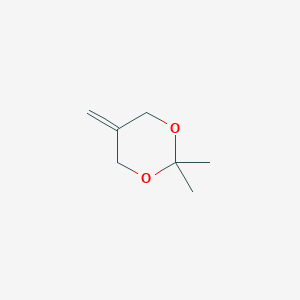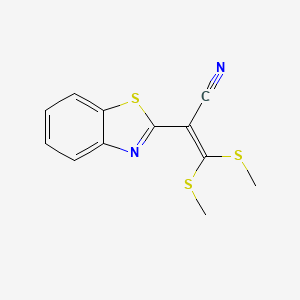
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE is an organic compound that belongs to the class of hydroximoyl chlorides It is a derivative of benzohydroximoyl chloride, where a chlorine atom is substituted at the third position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE can be synthesized through the chlorination of benzohydroximoyl chloride. One common method involves the reaction of benzohydroximoyl chloride with thionyl chloride in the presence of a solvent like carbon tetrachloride . The reaction typically proceeds under reflux conditions, yielding the desired product.
Another method involves the use of acidic silica gel and Oxone in a solvent-free medium. This method selectively chlorinates aldoximes to produce hydroximoyl chlorides with high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvent-free methods is also explored to reduce environmental impact and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can react with alkenes and alkynes to form isoxazolines and isoxazoles.
Dehydrohalogenation: This reaction can generate nitrile oxides, which are highly reactive intermediates in organic synthesis.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Oxone and Acidic Silica Gel: Used in solvent-free chlorination.
Alkenes and Alkynes: React with nitrile oxides to form cycloaddition products.
Major Products
Isoxazolines and Isoxazoles: Formed through cycloaddition reactions with nitrile oxides.
Substituted Hydroximoyl Chlorides: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE involves its reactivity as a hydroximoyl chloride. It can form reactive intermediates like nitrile oxides, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzohydroximoyl Chloride: The parent compound without the chlorine substitution.
4-Chloro-benzohydroximoyl Chloride: A similar compound with the chlorine atom at the fourth position.
2-Chloro-benzohydroximoyl Chloride: A similar compound with the chlorine atom at the second position.
Uniqueness
3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The position of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from other hydroximoyl chlorides .
Propriétés
Formule moléculaire |
C7H5Cl2NO |
|---|---|
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
3-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H |
Clé InChI |
WQWDKLMCIBTGKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-3-iodo-4-methyl-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8633281.png)

![3,3a,4,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B8633298.png)



![4-N-(4-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8633326.png)






